molecular formula C11H12O2 B030793 5-Methoxy-2-tetralone CAS No. 32940-15-1

5-Methoxy-2-tetralone

Cat. No. B030793
Key on ui cas rn: 32940-15-1
M. Wt: 176.21 g/mol
InChI Key: MDAIAXRTLTVEOU-UHFFFAOYSA-N
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Patent
US08729306B2

Procedure details

A solution of 5-Methoxy-2-tetralone (X1) (150 g) in toluene (1000 mL) was prepared in a 2 L jacketed vessel equipped with a Dean-Stark condenser. To this solution was added propylamide (Y1) (150 g) and para-toluenesulfonic acid monohydrate (15 g). The mixture was refluxed for 24 hrs and reaction completion evaluated by hplc. The solution was cooled to 60° C. and 1% w/w Na2CO3 added (450 mL). In order to prevent product precipitation a further 300 mL of toluene was added. The phases were separated and the organic layer washed with water (450 mL). The organic layer was then cooled to 50° C. and aged to allow the product to crystallise. After crystallisation the slurry was further cooled to 5-10° C. and filtered. The filter cake was washed with toluene (2×150 mL), petroleum ether (150 mL) and the white crystalline needles were dried under vacuum at 25° C. to a constant weight of 124.4 g corresponding to compound (A2) (63.2% yield).
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
propylamide
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH-])[CH2:2][CH3:3].[OH2:5].[C:6]1([CH3:16])[CH:11]=[CH:10][C:9](S(O)(=O)=O)=[CH:8][CH:7]=1.[C:17]([O-])([O-])=[O:18].[Na+].[Na+]>C1(C)C=CC=CC=1>[CH3:17][O:18][C:2]1[CH:1]=[CH:11][CH:10]=[C:9]2[C:3]=1[CH2:16][CH2:6][C:7](=[O:5])[CH2:8]2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
propylamide
Quantity
150 g
Type
reactant
Smiles
C(CC)[NH-]
Name
Quantity
15 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
product precipitation a further 300 mL of toluene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer washed with water (450 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The organic layer was then cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
to crystallise
CUSTOM
Type
CUSTOM
Details
After crystallisation the slurry
TEMPERATURE
Type
TEMPERATURE
Details
was further cooled to 5-10° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with toluene (2×150 mL), petroleum ether (150 mL)

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CCC(CC2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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